molecular formula C11H13NS2 B14771534 (2,3-Bis(methylthio)phenyl)propanenitrile

(2,3-Bis(methylthio)phenyl)propanenitrile

Cat. No.: B14771534
M. Wt: 223.4 g/mol
InChI Key: WKCBHSGGPPXLJW-UHFFFAOYSA-N
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Description

(2,3-Bis(methylthio)phenyl)propanenitrile is an organic compound characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Bis(methylthio)phenyl)propanenitrile typically involves the introduction of methylthio groups to a phenyl ring followed by the attachment of a propanenitrile group. One common method involves the reaction of 2,3-dimethylthiophenol with a suitable nitrile precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethylformamide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2,3-Bis(methylthio)phenyl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2,3-Bis(methylthio)phenyl)propanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Bis(methylthio)phenyl)propanenitrile involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in nucleophilic or electrophilic reactions, while the nitrile group can form hydrogen bonds or undergo reduction to amines. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethylthio)phenylpropanenitrile: Similar structure but with different substitution patterns.

    (2,3-Bis(ethylthio)phenyl)propanenitrile: Similar structure with ethylthio groups instead of methylthio groups.

    (2,3-Bis(methylthio)phenyl)butanenitrile: Similar structure with a butanenitrile group instead of propanenitrile.

Uniqueness

(2,3-Bis(methylthio)phenyl)propanenitrile is unique due to its specific substitution pattern and the presence of both methylthio and nitrile groups

Properties

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

3-[2,3-bis(methylsulfanyl)phenyl]propanenitrile

InChI

InChI=1S/C11H13NS2/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3,5,7H,4,6H2,1-2H3

InChI Key

WKCBHSGGPPXLJW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1SC)CCC#N

Origin of Product

United States

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